ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, N-fluorobenzenesulfonimide (NFSI)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Benzylated or fluorinated derivatives
Scientific Research Applications
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[3-BENZYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
ETHYL 3-[3-BENZYL-5-CHLORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE: Contains a chlorine atom instead of fluorine, which may result in different reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3-benzyl-5-fluoro-2,4-dioxopyrimidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-2-23-14(20)8-9-18-11-13(17)15(21)19(16(18)22)10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWMEWUCFRDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.